1-(4-Nitrophenyl)-3-butyn-1-ol

Catalog No.
S14237195
CAS No.
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)-3-butyn-1-ol

Product Name

1-(4-Nitrophenyl)-3-butyn-1-ol

IUPAC Name

1-(4-nitrophenyl)but-3-yn-1-ol

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h1,4-7,10,12H,3H2

InChI Key

RPIMUJOTKHMQIL-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)[N+](=O)[O-])O

1-(4-Nitrophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a nitrophenyl group and a butynol moiety. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3 and it has a molecular weight of approximately 193.20 g/mol. The structure features a butyn-1-ol backbone, which includes a terminal alkyne functional group, and a para-nitrophenyl substituent that significantly influences its chemical properties and biological activities.

Due to its functional groups:

  • Substitution Reactions: The hydroxyl group can be substituted with halogens or other nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.

The versatility of these reactions makes this compound a valuable intermediate in organic synthesis.

Research indicates that 1-(4-Nitrophenyl)-3-butyn-1-ol exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The nitro group may play a crucial role in mediating these effects, as compounds with nitro groups often show enhanced biological activity due to their ability to form reactive intermediates that can interact with cellular targets.

The synthesis of 1-(4-Nitrophenyl)-3-butyn-1-ol typically involves several steps:

  • Nitration of Phenylacetylene: The starting material, phenylacetylene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
  • Alkyne Formation: The resulting compound undergoes further reactions to introduce the butynol moiety, often through coupling reactions or alkyne synthesis methodologies.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to obtain high purity levels suitable for research applications.

1-(4-Nitrophenyl)-3-butyn-1-ol has several applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Material Science: It may be used in the development of polymers or other materials due to its unique structural properties.

Studies have shown that 1-(4-Nitrophenyl)-3-butyn-1-ol interacts with various biological molecules, potentially influencing cellular processes. Its mechanism of action may involve the formation of reactive intermediates that can modify proteins or nucleic acids, leading to changes in cellular function. Further research is needed to elucidate the specific pathways affected by this compound.

Several compounds share structural similarities with 1-(4-Nitrophenyl)-3-butyn-1-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Characteristics
3-(4-Nitrophenyl)propan-1-olPropanol backbone with nitrophenyl groupLacks alkyne functionality
4-(4-Nitrophenyl)butan-1-olButanol backbone with nitrophenyl groupContains an additional carbon in the chain
2-Methyl-4(nitrophenyl)-3-butyn-2-olMethyl substitution on butyneDifferent substitution pattern affecting reactivity

Uniqueness

The uniqueness of 1-(4-Nitrophenyl)-3-butyn-1-ol lies in its combination of both an alkyne and a nitrophenyl group, which allows it to participate in diverse

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types